molecular formula C11H12F3N5 B7882682 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B7882682
M. Wt: 271.24 g/mol
InChI Key: ZVZQUNHXQIDORO-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic compound belonging to the class of heterocyclic compounds. Its structure combines a trifluoromethyl group, a pyrazole ring, and a triazoloazepine scaffold. The presence of these moieties confers significant chemical stability and versatility, making it relevant for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:

  • Formation of the pyrazole ring: : This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone in the presence of a base such as sodium hydroxide.

  • Introduction of the trifluoromethyl group: : This is commonly done using reagents like trifluoromethyl iodide in the presence of a strong base.

  • Construction of the triazoloazepine scaffold: : This involves cyclization reactions where appropriate precursors like hydrazines, amines, and alkyl halides are condensed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but scaled-up, with optimizations for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions typically target the nitrogen atoms in the triazoloazepine ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and triazoloazepine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents, organometallic reagents, and bases are frequently used.

Major Products

  • Oxidation: : Oxidized derivatives of the pyrazole ring.

  • Reduction: : Reduced forms of the triazoloazepine scaffold.

  • Substitution: : Various substituted pyrazole and triazoloazepine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its unique structural features and reactivity patterns, serving as a building block for synthesizing more complex molecules.

Biology

Medicine

Research in medicinal chemistry explores its potential as a therapeutic agent, particularly in the context of its pyrazole and triazoloazepine components, which are known to exhibit pharmacological activities.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The exact mechanism of action depends on the specific application and target. In general, the trifluoromethyl and pyrazole groups can interact with protein targets, modulating their function. The triazoloazepine scaffold provides a stable backbone that can enhance the binding affinity and specificity of the compound to its targets.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or activation of enzymes through binding to active sites or allosteric sites.

  • Receptors: : Interaction with cell surface or intracellular receptors, potentially modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole: : Similar trifluoromethyl group, lacks the triazoloazepine scaffold.

  • 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: : Contains the triazoloazepine scaffold but lacks the pyrazole ring and trifluoromethyl group.

Uniqueness

  • 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: combines three distinct moieties, offering a unique combination of chemical reactivity and potential biological activity not found in simpler analogs.

Crafting this kind of detail could easily be a mini-thesis! Now, back to you—what sparked your interest in this specific compound?

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5/c12-11(13,14)8-6-7(15-16-8)10-18-17-9-4-2-1-3-5-19(9)10/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQUNHXQIDORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=NNC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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